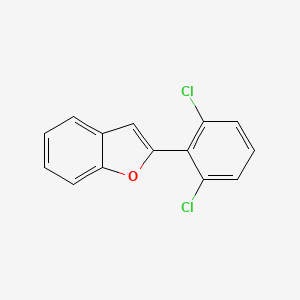

2-(2,6-Dichlorophenyl)-1-benzofuran

CAS No.: 62924-12-3

Cat. No.: VC7988253

Molecular Formula: C14H8Cl2O

Molecular Weight: 263.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62924-12-3 |

|---|---|

| Molecular Formula | C14H8Cl2O |

| Molecular Weight | 263.1 g/mol |

| IUPAC Name | 2-(2,6-dichlorophenyl)-1-benzofuran |

| Standard InChI | InChI=1S/C14H8Cl2O/c15-10-5-3-6-11(16)14(10)13-8-9-4-1-2-7-12(9)17-13/h1-8H |

| Standard InChI Key | GDSHJPORAABXQE-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-(2,6-Dichlorophenyl)-1-benzofuran (molecular formula: ) consists of a benzofuran core fused to a 2,6-dichlorophenyl group at the C-2 position . The benzofuran system comprises a benzene ring fused to a furan moiety, with the dichlorophenyl substituent introducing steric and electronic effects that influence reactivity and biological interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 263.1 g/mol |

| IUPAC Name | 2-(2,6-Dichlorophenyl)-1-benzofuran |

| SMILES | |

| InChI Key | GDSHJPORAABXQE-UHFFFAOYSA-N |

| CAS Registry Number | 62924-12-3 |

The compound’s planar structure and chlorine substituents enhance its lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Analytical Characterization

Modern techniques for characterizing benzofuran derivatives include:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm substituent positions and electronic environments. For example, the aromatic protons of the dichlorophenyl group typically resonate at δ 7.2–7.5 ppm .

-

Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass confirmation (theoretical [M+H]: 263.01 Da) .

-

Thermogravimetric Analysis (TGA): Assesses thermal stability, critical for pharmaceutical formulation .

Structure-Activity Relationships (SAR)

Key SAR insights for benzofuran derivatives include:

-

Substituent Position: Hydroxyl groups at C-4 enhance antibacterial activity, while C-2 substitutions reduce it .

-

Halogen Effects: Chlorine atoms at meta/para positions increase lipophilicity and target binding, as seen in the dichlorophenyl group of 2-(2,6-dichlorophenyl)-1-benzofuran .

-

Crystallinity: Polymorphic forms (e.g., Forms I and II in WO2006116218A1) exhibit varying bioavailabilities, emphasizing the role of solid-state chemistry .

Future Directions and Applications

2-(2,6-Dichlorophenyl)-1-benzofuran warrants further investigation for:

-

Antimicrobial Drug Development: Structural modifications to introduce polar groups (e.g., -OH, -NH) could optimize solubility and potency.

-

CNS-Targeted Therapies: Functionalization with amine groups may enhance 5-HT receptor affinity, as demonstrated in related compounds .

-

Oncology: Screening against cancer cell lines could reveal antiproliferative mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume